molecular formula C10H8N2O2S B1613526 2-Methyl-4-(2-nitrophenyl)thiazole CAS No. 305811-37-4

2-Methyl-4-(2-nitrophenyl)thiazole

Cat. No.: B1613526
CAS No.: 305811-37-4
M. Wt: 220.25 g/mol
InChI Key: CDIYPVIYTJKKOR-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-nitrophenyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of 2-Methyl-4-(2-nitrophenyl)thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of α-bromoacetophenone derivatives with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-4-(2-nitrophenyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include amino derivatives and substituted thiazoles.

Scientific Research Applications

2-Methyl-4-(2-nitrophenyl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Comparison with Similar Compounds

2-Methyl-4-(2-nitrophenyl)thiazole can be compared with other thiazole derivatives, such as:

    2-Amino-4-(2-nitrophenyl)thiazole: Similar structure but with an amino group instead of a methyl group, leading to different reactivity and biological activity.

    4-(2-Nitrophenyl)thiazole: Lacks the methyl group, which can affect its chemical properties and applications.

    2-Methyl-4-phenylthiazole:

The uniqueness of this compound lies in the combination of the methyl and nitrophenyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-(2-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-7-11-9(6-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIYPVIYTJKKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626160
Record name 2-Methyl-4-(2-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-37-4
Record name 2-Methyl-4-(2-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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